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This technical guide provides an in-depth examination of the molecular interactions between

the Mycobacterium tuberculosis Antigen 85 (Ag85) complex and host fibronectin. The Ag85

complex, comprising three key proteins—Ag85A, Ag85B, and Ag85C—plays a pivotal role in

the initial stages of mycobacterial infection by mediating adhesion to host cells.[1][2][3]

Understanding this interaction is crucial for the development of novel therapeutic interventions

aimed at preventing tuberculosis.

Core Interaction Mechanism
The members of the Ag85 protein family are the most abundantly secreted proteins by

mycobacteria and have the specific ability to interact with the host extracellular matrix protein,

fibronectin.[1][2] This interaction is a critical step for the adherence, invasion, and

dissemination of the bacteria within the host tissues.[2] The binding is characterized by a high

affinity and specificity, occurring between a conserved motif on the Ag85 proteins and a specific

domain on fibronectin.

The fibronectin-binding motif on Ag85B of Mycobacterium kansasii has been identified as the

11-residue sequence: 98FEWYYQSGLSV108.[1][3][4] This motif is highly homologous among

the Ag85A and Ag85C proteins as well.[1] The interaction with host fibronectin is localized to a

novel binding motif on fibronectin itself, specifically the sequence 17SLLVSWQPPR26, which is

located on the Fn14, a type III module within the heparin-binding domain II (Hep-2).[1][2] The
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binding is primarily driven by hydrophobic and charge interactions and does not require the

presence of divalent metal ions.[1]

The physiological significance of this interaction is underscored by the observation that the

binding of Ag85 to fibronectin-depleted host cells (via siRNA transfection) is dramatically

reduced, by as much as 44.6%.[1][2] This highlights the Ag85-fibronectin interaction as a key

factor in mycobacterial adherence to host cells, thereby initiating infection.[1][2]

Data Presentation
The quantitative data available for the Ag85-fibronectin interaction is summarized in the tables

below. These tables provide a clear comparison of the binding affinities of the different Ag85

components and the mechanical strength of this interaction.

Table 1: Binding Affinity of Mycobacterium avium subsp.
paratuberculosis (MAP) Ag85 Complex Proteins to
Fibronectin

Ag85
Component

Association
Rate Constant
(kon) (M-1s-1)

Dissociation
Rate Constant
(koff) (s-1)

Dissociation
Constant (KD)
(nM)

Reference

Ag85A 1.2 x 104 8.2 x 10-4 68.4 ± 4.6 [1]

Ag85B 2.2 x 104 8.1 x 10-4 36.7 ± 5.4 [1]

Ag85C 2.6 x 104 8.7 x 10-4 33.6 ± 4.2 [1]

Table 2: Mechanical Strength of the Ag85-Fibronectin
Interaction
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Interaction
Parameter

Value
Experimental
Technique

Reference

Binding Strength

(Moderate Tensile

Loading)

~75 pN
Single-Molecule Force

Spectroscopy
[5][6]

Binding Strength

(High Tensile Loading)
up to ~500 pN

Single-Molecule Force

Spectroscopy
[5][6]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize the Ag85-fibronectin

interaction are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Binding Affinity
This protocol is adapted from the methods described for measuring the binding of MAP Ag85 to

human plasma fibronectin.[7]

Coating: Coat microtiter plate wells with 0.5 µg of human plasma fibronectin in 0.1 M

NaHCO3 (pH 9.3) coating buffer overnight at 4°C.

Blocking: Block the wells with PBS containing 3% BSA for 1 hour at 37°C to prevent non-

specific binding.

Binding: Add various concentrations (0.1, 0.2, 0.4, 0.8, and 1.6 µM) of His-tagged MAP Ag85

to the wells and incubate for 1 hour at 37°C.

Washing: Wash the wells three times with PBST (PBS with 0.05% Tween 20).

Primary Antibody: Add mouse anti-histidine antibody (1:1000 dilution) and incubate for 1 hour

at 37°C.

Washing: Repeat the washing step.
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Secondary Antibody: Add HRP-conjugated goat anti-mouse IgG (1:1000 dilution) and

incubate for 1 hour at 37°C.

Washing: Repeat the washing step.

Detection: Add 100 µl of TMB substrate to each well, allow the reaction to proceed for 5

minutes, and then stop it with 100 µl of 0.5% hydrofluoric acid.

Measurement: Read the absorbance at 450 nm using an ELISA plate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol is based on the analysis of the interaction between MAP Ag85 and fibronectin.[7]

Chip Preparation: Immobilize 50 µg of human plasma fibronectin on a CM5 sensor chip (GE

Healthcare) using standard amine coupling chemistry. A control flow cell is prepared without

fibronectin.

Analyte Injection: Inject different concentrations of MAP Ag85A, Ag85B, or Ag85C (ranging

from 0 to 90 nM) into the flow cells at a flow rate of 10 µl/min at 25°C.

Association and Dissociation: Monitor the association and dissociation phases in real-time.

Regeneration: Regenerate the sensor surface between cycles if necessary, using a suitable

regeneration solution.

Data Analysis: Analyze the sensorgrams using appropriate software (e.g., BIAevaluation

software) to determine the association rate constant (kon), dissociation rate constant (koff),

and the equilibrium dissociation constant (KD).

Peptide Inhibition Assay
This assay is used to identify the specific binding motifs involved in the Ag85-fibronectin

interaction.[1]

Coating and Blocking: Prepare an ELISA plate as described in the ELISA protocol (steps 1

and 2).
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Pre-incubation: Pre-incubate a fixed concentration of MAP Ag85B with varying

concentrations of synthetic peptides corresponding to different regions of fibronectin for 1

hour at 37°C.

Binding: Add the Ag85B-peptide mixture to the fibronectin-coated wells and incubate for 1

hour at 37°C.

Detection: Proceed with the detection steps as described in the ELISA protocol (steps 4-10).

Analysis: A reduction in the signal compared to the control (Ag85B without peptide) indicates

that the peptide is competing for the binding site. The percentage of inhibition is calculated to

determine the most effective inhibitory peptide.

Single-Molecule Force Spectroscopy (SMFS)
This technique is used to measure the mechanical forces of the Ag85-fibronectin interaction.[5]

[6]

AFM Tip Functionalization: Functionalize an AFM tip with either fibronectin or Ag85.

Cell Preparation: Immobilize mycobacterial cells on a substrate.

Force Measurements: Approach the functionalized AFM tip to the surface of a single

bacterium and then retract it, measuring the force required to rupture the bond between

Ag85 and fibronectin.

Data Acquisition: Record thousands of force-distance curves at different loading rates.

Data Analysis: Analyze the rupture forces to determine the binding strength of the interaction.

The data can be fitted to appropriate models (e.g., Friddle–Noy–de Yoreo theory) to extract

thermodynamic parameters.[5][6]

Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of

the Ag85-fibronectin interaction and the experimental workflows.
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Diagram 1: The core interaction between the mycobacterial Ag85 complex and host fibronectin.
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Diagram 2: A simplified workflow for the ELISA-based binding assay.
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Diagram 3: A proposed signaling pathway initiated by the Ag85-fibronectin interaction.
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Signaling Pathways
The interaction between Ag85 and fibronectin is not merely an adhesion event; it is also

believed to initiate intracellular signaling cascades within the host cell. While this area is still

under active investigation, one proposed pathway suggests the involvement of integrin

receptors. Fibronectin is a well-known ligand for integrins.[8] The binding of mycobacterial Ag85

to fibronectin could lead to the clustering of fibronectin and subsequent engagement of host

cell integrins. This, in turn, can trigger downstream signaling events.

One study has suggested that the Ag85-fibronectin interaction facilitates the tyrosine

phosphorylation of Focal Adhesion Kinase (FAK).[9] The activation of FAK can then initiate a

signaling cascade involving Phospholipase Cγ (PLCγ).[9] PLCγ catalyzes the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 can then induce the release of calcium from the endoplasmic

reticulum, leading to a variety of downstream cellular responses that may facilitate

mycobacterial internalization and survival within the host cell.[9]

Conclusion
The interaction between the mycobacterial Antigen 85 complex and host fibronectin is a

multifaceted process that is critical for the initial stages of tuberculosis infection. The high-

affinity binding, mediated by specific motifs on both proteins, provides a strong anchor for the

bacteria to the host extracellular matrix. The detailed understanding of this interaction, from its

quantitative biophysical parameters to the potential signaling pathways it triggers, offers

promising avenues for the development of novel anti-adhesion therapies to combat

tuberculosis. Further research into the intricacies of the downstream signaling events will be

crucial for a comprehensive understanding of mycobacterial pathogenesis and for the

identification of new therapeutic targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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